1-Propene, 2,3,3,3-tetrachloro-

Übersicht

Beschreibung

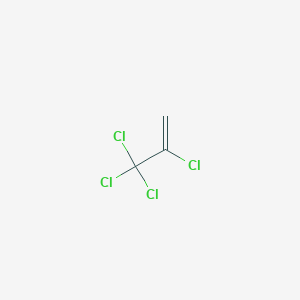

1-Propene, 2,3,3,3-tetrachloro-: is an organic compound with the molecular formula C3H2Cl4 . It is a colorless liquid with a high density and a boiling point of approximately 141.38°C . This compound is known for its stability and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propene, 2,3,3,3-tetrachloro- can be synthesized through the chlorination of propene. The process involves the addition of chlorine to the double bond of propene, resulting in the formation of 1,2-dichloropropane. Further chlorination of 1,2-dichloropropane leads to the formation of 1,1,2,3-tetrachloropropane, which upon dehydrochlorination yields 1-Propene, 2,3,3,3-tetrachloro- .

Industrial Production Methods: The industrial production of 1-Propene, 2,3,3,3-tetrachloro- typically involves a continuous process. This process includes the catalytic dehydrochlorination of 1,1,1,3,3-pentachloropropane in the gas phase to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propene, 2,3,3,3-tetrachloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different chlorinated products.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and ammonia are commonly employed.

Major Products: The major products formed from these reactions include various chlorinated propene derivatives, which have applications in different industrial processes .

Wissenschaftliche Forschungsanwendungen

1-Propene, 2,3,3,3-tetrachloro- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Research studies utilize this compound to understand its effects on biological systems.

Wirkmechanismus

The mechanism of action of 1-Propene, 2,3,3,3-tetrachloro- involves its interaction with molecular targets and pathways within biological systems. It can inhibit specific enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3-Tetrachloropropane: This compound has a similar structure but differs in the position of chlorine atoms.

1,1,2,3-Tetrachloropropene: Another similar compound with slight variations in the chlorination pattern.

Uniqueness: 1-Propene, 2,3,3,3-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various industrial and research applications .

Biologische Aktivität

1-Propene, 2,3,3,3-tetrachloro- (commonly referred to as perchloro-1-propene) is a chlorinated hydrocarbon with the molecular formula C3HCl4. This compound is notable for its high reactivity and potential biological effects, particularly concerning toxicity and mutagenicity. Understanding its biological activity is crucial for assessing its safety and potential applications in various industries.

1-Propene, 2,3,3,3-tetrachloro- is a clear, colorless liquid with a boiling point of 110°C and a melting point of -123°C. Its structure includes four chlorine atoms attached to the propene backbone, which significantly influences its chemical behavior and biological interactions. The compound is soluble in organic solvents but insoluble in water, making it a challenging substance to manage in environmental contexts.

Toxicological Profile

1-Propene, 2,3,3,3-tetrachloro- has been classified as a toxic compound with several adverse biological effects:

- Irritation : Contact with skin or eyes can cause irritation.

- Carcinogenicity : It is suspected to be a carcinogen based on available data.

- Mutagenicity : Evidence suggests that it may induce mutations in genetic material .

- Neurotoxicity : Experimental studies indicate significant effects on the central nervous system (CNS), liver, and kidneys in animal models.

Case Studies

Several studies have documented the toxic effects of chlorinated hydrocarbons similar to 1-propene, 2,3,3,3-tetrachloro-. For instance:

- A study on related compounds demonstrated that exposure could lead to hepatotoxicity and potential neurotoxic effects in occupational settings .

- Research has indicated that exposure to chlorinated hydrocarbons can result in developmental and reproductive toxicity .

The biological activity of 1-propene, 2,3,3,3-tetrachloro- can be attributed to its ability to interact with cellular components:

- Reactive Metabolites : The metabolism of this compound can produce reactive intermediates that may bind to DNA and proteins, leading to cellular damage.

- Oxidative Stress : Chlorinated compounds often induce oxidative stress pathways that contribute to their toxicological profiles.

Analytical Methods for Biological Activity Assessment

Various analytical techniques have been employed to study the biological effects of 1-propene, 2,3,3,3-tetrachloro-, including:

| Method | Description |

|---|---|

| Gas Chromatography (GC) | Used for quantifying levels in biological samples. |

| High-Performance Liquid Chromatography (HPLC) | Separates and analyzes complex mixtures. |

| Mass Spectrometry (MS) | Identifies molecular structures and metabolites. |

These methods are essential for understanding exposure levels and the resultant biological impacts.

Current Research Trends

Research on 1-propene, 2,3,3,3-tetrachloro- is increasingly focused on:

- Toxicological Evaluations : Ongoing studies aim to clarify its carcinogenic potential and mechanisms of action.

- Environmental Impact Assessments : Investigations into its persistence in the environment and potential ecological risks are critical due to its widespread use as an industrial solvent .

Future Directions

Future research should prioritize the following areas:

- Development of Safer Alternatives : Exploring eco-friendly substitutes for industrial applications.

- Enhanced Analytical Techniques : Improving detection methods for better monitoring of environmental exposure.

- Longitudinal Health Studies : Conducting comprehensive studies on long-term exposure effects in humans and wildlife.

Eigenschaften

IUPAC Name |

2,3,3,3-tetrachloroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUUGVDRLWLNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343285 | |

| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16500-91-7 | |

| Record name | 1-Propene, 2,3,3,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.